N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Description
Properties
Molecular Formula |
C18H22BNO2 |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13,20H,1-4H3 |
InChI Key |
SXKKDEXCRQUQIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydroboration of N-Ethynyl-N-Phenylaniline
Reaction Mechanism and Conditions
The hydroboration of N-ethynyl-N-phenylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) is a direct method to introduce the boronate ester group. This reaction proceeds via anti-Markovnikov addition, forming the trans-configured vinyl boronate (Figure 1). Key parameters include:
- Solvent : Hexane or toluene.
- Temperature : Room temperature to 50°C.
- Yield : 16–24%, limited by competing side reactions.
Representative Procedure:
- Dissolve N-ethynyl-N-phenylaniline (1.0 equiv) in hexane.
- Add pinacol borane (1.2 equiv) dropwise under nitrogen.
- Stir for 12–24 hours at 25°C.
- Purify via recrystallization (hexane).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
This method utilizes halogenated aniline precursors (e.g., 2-bromoaniline derivatives) and bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst.
Reaction Conditions:
- Catalyst : Pd(dppf)Cl$$_2$$ (5 mol%).
- Base : K$$2$$CO$$3$$ (2.0 equiv).
- Solvent : Toluene/water (3:1 v/v).
- Temperature : 80–100°C.
- Yield : 65–78%.
Optimization Insights:
Direct Borylation of Aniline Derivatives
Transition Metal-Free Approach
A metal-free protocol employs 2-iodoaniline and pinacol borane under radical initiation:
- Mix 2-iodoaniline (1.0 equiv), pinacol borane (1.5 equiv), and AIBN (5 mol%) in DMF.
- Heat at 80°C for 6 hours.
- Isolate via column chromatography (hexane/EtOAc).
- Yield : 45–52%.
Advantages and Drawbacks
- Avoids costly palladium catalysts but requires hazardous initiators (AIBN).
- Lower yields compared to metal-catalyzed methods.
Industrial-Scale Synthesis
Continuous Flow Process
To address batch reaction limitations, a continuous flow system enhances throughput and safety:
- Feed 2-bromoaniline and B$$2$$pin$$2$$ into a microreactor.
- Catalyze with Pd/C (1 wt%) at 120°C.
- Separate products via in-line distillation.
- Productivity : 2.5 kg/day.
- Purity : >99% (HPLC).
Comparative Analysis of Methods
Key Challenges and Solutions
Boronate Hydrolysis
The pinacol boronate ester is susceptible to hydrolysis in protic solvents. Strategies to mitigate this include:
Purification Difficulties
- Chromatography : Silica gel (hexane/EtOAc) removes unreacted boronic esters.
- Crystallization : Hexane/ethyl acetate mixtures yield high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Borohydrides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves the conjugation of the nitrogen lone pair with the vacant p orbital of the boron atom. This conjugation leads to a highly polarized π-system, which can interact with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes and form stable complexes with other molecules .
Comparison with Similar Compounds
Positional Isomerism
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (): This compound features the boronate ester at the meta-position of the aniline ring. The meta-substitution reduces steric hindrance compared to the ortho-substituted target compound, leading to higher yields (42%) in acetylation reactions. However, electronic effects from the acetamide group may lower its reactivity in cross-coupling reactions .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The boronate ester at the para-position enhances conjugation with the amino group, increasing electron density. This improves oxidative stability but may reduce electrophilicity in Suzuki reactions compared to the ortho-substituted analogue .
N-Substituent Variations
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The dimethylamino group at the para-position provides strong electron-donating effects, enhancing solubility in polar solvents (e.g., DMF or THF) and accelerating Pd-catalyzed coupling reactions (yields: 32–54% for halogenated precursors) .
- N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The bulky benzyl group introduces steric hindrance, reducing reaction rates in cross-coupling but improving selectivity in multi-step syntheses .
Cross-Coupling Efficiency
*Yields vary with halogenated precursors (Cl vs. Br). †Higher yields due to reduced steric effects. ‡Enhanced electron donation improves catalytic turnover.
Photophysical Properties
Compounds like (E)-DSTBPin and (E)-MSTBPin () incorporate boronate esters with electron-donating (e.g., methoxy) or withdrawing (e.g., cyano) groups. These modifications tune fluorescence quantum yields (Φ = 0.15–0.45) and Stokes shifts (Δλ = 50–120 nm), critical for hydrogen peroxide sensing . In contrast, the target compound’s ortho-substitution may limit conjugation, reducing its utility in optoelectronics.
Stability and Handling
- Hydrolytic Stability : The pinacol boronate ester in N-Phenyl-2-(dioxaborolan-2-yl)aniline is less prone to hydrolysis than arylboronic acids, ensuring stability in protic solvents (e.g., aqueous THF) .
- Thermal Decomposition : Differential scanning calorimetry (DSC) data for similar compounds (e.g., ) indicate decomposition temperatures >200°C, suitable for high-temperature reactions .
Q & A
[Basic] What are the optimal synthetic routes for preparing N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be ensured?
The compound is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) using halogenated aniline precursors (e.g., 2-bromoaniline derivatives) and pinacolborane. Key steps include:
- Catalyst system : Pd(dppf)Cl₂ (5 mol%) in dioxane/water (3:1) at 55–80°C for 12–24 hours .
- Purification : Silica gel chromatography (ethyl acetate/hexane eluent) removes unreacted boronic esters .
- Purity validation : ¹H NMR (δ 1.3 ppm for pinacol methyl groups; aromatic protons at δ 6.8–7.6 ppm) and HPLC (>98% purity) .
[Basic] What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Key characterization tools include:
- NMR spectroscopy : ¹H NMR confirms aromatic protons (δ 6.8–7.6 ppm) and pinacol methyl groups (δ 1.3 ppm). ¹³C NMR identifies boron-bound carbons (δ 82–85 ppm) .
- X-ray crystallography : Resolves boronate ester geometry (B–O bond lengths ~1.36 Å; C–B–C angles ~120°) .
- Mass spectrometry (DART) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 286.1) confirm molecular weight .
[Advanced] How does the electronic nature of the N-phenyl group influence regioselectivity in subsequent cross-coupling reactions?
The electron-donating N-phenyl group directs meta-selective C–H borylation in Pd-catalyzed reactions. Mechanistic studies show:
- Electronic effects : The aniline nitrogen stabilizes transition states via resonance, favoring meta-borylation over para (ΔΔG‡ ≈ 3 kcal/mol) .
- Directing groups : Acetamide derivatives (e.g., N-acetylated analogs) enhance meta-selectivity (up to 90%) by coordinating Pd catalysts .
- Experimental validation : ¹H NMR and X-ray data confirm meta-substituted products in Suzuki couplings .
[Advanced] What strategies mitigate competing side reactions (e.g., diacetylation) during functionalization of the aniline moiety?
To suppress diacetylation :
- Stoichiometry control : Use acetyl chloride in substoichiometric amounts (1:1 ratio with amine) .
- Temperature modulation : Conduct reactions at 0°C to slow down overacetylation .
- Chromatographic separation : Isolate monoacetylated products using Et₂O elution (yield: 42% vs. 8% diacetylated byproduct) .
[Advanced] How can conflicting reports on Suzuki-Miyaura coupling yields (32–65%) be reconciled?
Yield discrepancies arise from:
- Substrate reactivity : Bromides (e.g., 2-bromoaniline) yield 65% vs. chlorides (32%) due to better leaving-group ability .
- Catalyst optimization : Higher Pd(dppf)Cl₂ loading (10 mol%) improves turnover in sterically hindered substrates .
- Solvent effects : Dioxane/water mixtures enhance boronate solubility, reducing side-product formation .
[Basic] What are the storage and handling protocols to prevent decomposition?
- Storage : Under inert gas (N₂/Ar) at 2–8°C to inhibit boronate hydrolysis .
- Handling : Use anhydrous conditions (glovebox) and monitor stability via TLC .
- Decomposition signs : ¹H NMR peak broadening at δ 1.3 ppm indicates pinacol ester degradation .
[Advanced] How does this compound serve as a building block in photoactive materials?
- Conjugated polymers : Suzuki coupling integrates the boronate into π-conjugated backbones, achieving hole mobility up to 0.1 cm²/V·s in OLEDs .
- Electronic properties : The electron-rich aniline moiety enhances charge transport, yielding external quantum efficiency (EQE) of 12% in optoelectronic devices .
- Spectroscopic analysis : UV-Vis (λₐᵦₛ ~350 nm) and cyclic voltammetry (HOMO ≈ -5.2 eV) confirm optoelectronic suitability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
